molecular formula C30H33N5O2S B4079971 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE

4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE

Cat. No.: B4079971
M. Wt: 527.7 g/mol
InChI Key: PCDLIPLDHUISKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[h][1,2,4]triazolo[4,3-a]quinazoline structure, followed by the introduction of various substituents through nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE apart is its unique combination of substituents and the specific arrangement of its heterocyclic rings

Properties

IUPAC Name

12-benzyl-9-ethyl-9-methyl-16-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O2S/c1-3-30(2)18-22-14-8-9-15-23(22)26-25(30)27(37)34(19-21-12-6-4-7-13-21)28-31-32-29(35(26)28)38-20-24(36)33-16-10-5-11-17-33/h4,6-9,12-15H,3,5,10-11,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDLIPLDHUISKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C4=NN=C(N34)SCC(=O)N5CCCCC5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
Reactant of Route 3
Reactant of Route 3
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
Reactant of Route 5
Reactant of Route 5
4-BENZYL-6-ETHYL-6-METHYL-1-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-6,7-DIHYDROBENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE

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